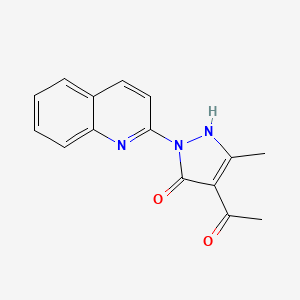
4-(2-methylbutyl)benzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-p-(2-Methylbutyl)benzoyl chloride is an organic compound with the molecular formula C12H15ClO. It is a derivative of benzoyl chloride, characterized by the presence of a 2-methylbutyl group attached to the para position of the benzoyl chloride ring. This compound is known for its applications in various chemical reactions and synthesis processes.
准备方法
The synthesis of (+)-p-(2-Methylbutyl)benzoyl chloride typically involves the reaction of benzoyl chloride with 2-methylbutanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
化学反应分析
(+)-p-(2-Methylbutyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles, such as amines or alcohols.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding benzoic acid derivative.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: Although less common, it can undergo oxidation to form more complex derivatives.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
(+)-p-(2-Methylbutyl)benzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biological molecules for research purposes, such as labeling proteins or nucleic acids.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of (+)-p-(2-Methylbutyl)benzoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with. For example, in biological systems, it may target specific amino acid residues in proteins, leading to the formation of covalent bonds and modification of protein function .
相似化合物的比较
(+)-p-(2-Methylbutyl)benzoyl chloride can be compared with other benzoyl chloride derivatives, such as:
Benzoyl chloride: The parent compound, which lacks the 2-methylbutyl group.
p-Toluoyl chloride: A derivative with a methyl group at the para position instead of the 2-methylbutyl group.
p-Isobutylbenzoyl chloride: A derivative with an isobutyl group at the para position.
The uniqueness of (+)-p-(2-Methylbutyl)benzoyl chloride lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions .
属性
分子式 |
C12H15ClO |
|---|---|
分子量 |
210.70 g/mol |
IUPAC 名称 |
4-(2-methylbutyl)benzoyl chloride |
InChI |
InChI=1S/C12H15ClO/c1-3-9(2)8-10-4-6-11(7-5-10)12(13)14/h4-7,9H,3,8H2,1-2H3 |
InChI 键 |
JTFWIFQALWOEGT-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CC1=CC=C(C=C1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5-bromo-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran](/img/structure/B8701636.png)
![6-methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B8701639.png)


![3-{[2-Fluoro-1-(fluoromethyl)ethyl]oxy}-5-[(phenylmethyl)oxy]benzoic acid](/img/structure/B8701667.png)
![2-(Benzo[1,3]dioxol-5-yloxy)-nicotinic acid ethyl ester](/img/structure/B8701669.png)
![6-bromo-N-tert-butyl-2-methylimidazo[1,2-a]pyridine-8-sulfonamide](/img/structure/B8701677.png)
![3-cyano-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B8701692.png)

![4-[4-(Methylamino)-3-nitrophenoxy]pyridine-2-carboxamide](/img/structure/B8701704.png)



